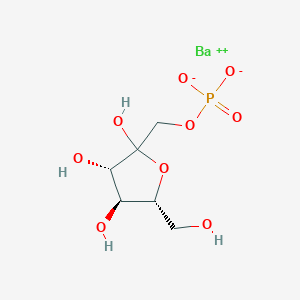

D-Fructose 1-phosphate barium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H11BaO9P |

|---|---|

Molecular Weight |

395.45 g/mol |

IUPAC Name |

barium(2+);[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C6H13O9P.Ba/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+2/p-2/t3-,4-,5+,6?;/m1./s1 |

InChI Key |

FFIAPLNALYDYQK-WYVTXLGVSA-L |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)(COP(=O)([O-])[O-])O)O)O)O.[Ba+2] |

Canonical SMILES |

C(C1C(C(C(O1)(COP(=O)([O-])[O-])O)O)O)O.[Ba+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Divergent Metabolic Fates of Fructose: The Fructose 1-Phosphate and Fructose 6-Phosphate Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose, a monosaccharide increasingly prevalent in modern diets, is metabolized through two distinct and functionally divergent pathways, dictated primarily by tissue type and enzymatic machinery. The principal route, the Fructose 1-Phosphate (F1P) pathway, operates predominantly in the liver, intestine, and kidneys. It is characterized by the rapid, unregulated phosphorylation of fructose by fructokinase (ketohexokinase), bypassing the main rate-limiting step of glycolysis. This leads to swift substrate influx into downstream pathways, significant ATP consumption, and potential metabolic dysregulation. In contrast, the Fructose 6-Phosphate (F6P) pathway, active in extrahepatic tissues like skeletal muscle and adipose tissue, utilizes hexokinase for phosphorylation. This pathway is a minor contributor to overall fructose metabolism due to hexokinase's much higher affinity for glucose. It directs fructose into the mainstream, tightly regulated glycolytic pathway. Understanding the profound differences in enzymatic kinetics, regulatory control, and metabolic consequences of these two pathways is critical for elucidating the role of fructose in health and in the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), insulin resistance, and hereditary fructose intolerance (HFI).

Introduction: The Metabolic Bifurcation of Dietary Fructose

Dietary fructose, sourced from sucrose, high-fructose corn syrup, fruits, and vegetables, enters cellular metabolism following phosphorylation. Unlike glucose, which is processed via a universally conserved and tightly regulated pathway, the metabolic entry point of fructose is tissue-dependent. This bifurcation creates two distinct metabolic scenarios with vastly different implications for cellular energy homeostasis and biosynthetic processes. The primary distinction lies in the initial phosphorylation step: conversion to fructose 1-phosphate by fructokinase (KHK) or to fructose 6-phosphate by hexokinase (HK). This single enzymatic difference dictates the subsequent metabolic cascade, its regulation, and its physiological impact. This guide provides a detailed examination of these two pathways, their core enzymatic players, regulatory mechanisms, and their significance in clinical and research contexts.

The Fructose 1-Phosphate Pathway: The High-Flux Hepatic Route

The Fructose 1-Phosphate (F1P) pathway is the primary catabolic route for fructose, predominantly occurring in the liver, kidney, and small intestine.[1][2] This pathway is notable for its speed and lack of feedback regulation, which has profound metabolic consequences.

Core Reaction Sequence & Enzymology

The pathway consists of three key enzymatic steps that convert fructose into intermediates of the central glycolytic pathway.

-

Phosphorylation by Fructokinase (Ketohexokinase, KHK): Fructose is rapidly phosphorylated to fructose-1-phosphate (F1P).[3][4] This reaction is catalyzed by fructokinase (KHK) and consumes one molecule of ATP. The key isoform in the liver is KHK-C, which possesses a very low Michaelis constant (Km) for fructose (around 0.8 mM), ensuring that fructose entering the hepatocyte is almost immediately phosphorylated.[5] This high affinity and high Vmax of KHK-C leads to a rapid depletion of intracellular ATP.[6][7][8]

-

Cleavage by Aldolase B: Fructose-1-phosphate is then cleaved by Aldolase B into two triose intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[3][5][9] Aldolase B is the specific liver-type isozyme capable of efficiently cleaving both fructose 1,6-bisphosphate and fructose 1-phosphate.[10][11][12] This step is the rate-limiting enzyme of fructose metabolism.[4]

-

Phosphorylation of Glyceraldehyde: While DHAP can directly enter glycolysis or gluconeogenesis, glyceraldehyde must first be phosphorylated to glyceraldehyde 3-phosphate (G3P) by the enzyme triokinase, a reaction that consumes a second molecule of ATP.[5][12]

The net result is the conversion of one molecule of fructose into two molecules that enter the glycolytic pathway downstream of the primary regulatory checkpoint, phosphofructokinase-1 (PFK-1).[1][13]

Diagram: Fructose 1-Phosphate Pathway

Caption: The hepatic Fructose 1-Phosphate pathway.

Metabolic Consequences and Lack of Regulation

The F1P pathway's architecture has critical metabolic implications:

-

Bypass of Glycolytic Regulation: By entering glycolysis as triose phosphates, fructose-derived carbons bypass the PFK-1 checkpoint, the primary rate-limiting and allosterically regulated step of glycolysis.[1][9][13] This means that fructose metabolism proceeds in an uncontrolled manner, irrespective of the cell's energy status.[14]

-

ATP Depletion and Phosphate Trapping: The rapid phosphorylation of fructose by KHK can significantly deplete intracellular ATP and trap inorganic phosphate (Pi) in the form of F1P.[6][7][15][16] This drop in ATP and Pi activates AMP deaminase, leading to the degradation of AMP to inosine monophosphate (IMP) and ultimately to the overproduction of uric acid.[8][16]

-

Substrate for Lipogenesis: The unregulated, high-flux production of acetyl-CoA from fructose-derived triose phosphates provides abundant substrate for de novo lipogenesis (DNL) in the liver, contributing to hepatic steatosis and hypertriglyceridemia.[5][9][17]

Clinical Relevance: Hereditary Fructose Intolerance (HFI)

HFI is an autosomal recessive disorder caused by mutations in the ALDOB gene, leading to a deficiency in Aldolase B activity.[15][18] Ingesting fructose leads to the accumulation of the toxic metabolite fructose-1-phosphate in liver cells.[4][18] This accumulation sequesters phosphate, inhibits glycogenolysis and gluconeogenesis, and causes severe hypoglycemia, vomiting, liver damage, and kidney failure.[15][19][20] Diagnosis is confirmed through DNA testing, and treatment involves strict dietary elimination of fructose, sucrose, and sorbitol.[18]

The Fructose 6-Phosphate Pathway: The Extrahepatic Route

In tissues lacking significant KHK activity, such as skeletal muscle and adipose tissue, fructose can be metabolized via an alternative, less prominent pathway.[1][9]

Core Reaction Sequence & Enzymology

This pathway involves a single initial step to integrate fructose into the main glycolytic pathway.

-

Phosphorylation by Hexokinase: Fructose is phosphorylated at the 6-position to form fructose 6-phosphate (F6P), a standard intermediate in glycolysis.[1][9][21] This reaction is catalyzed by hexokinase (primarily isoforms I and II) and consumes one ATP molecule.

Crucially, hexokinase has a much lower affinity (a higher Km) for fructose compared to glucose.[1][9] Therefore, in the presence of physiological glucose concentrations, glucose acts as a competitive inhibitor, and very little fructose is phosphorylated via this route.[1] This pathway becomes relevant only under conditions of high fructose and low glucose concentrations.

Diagram: Fructose 6-Phosphate Pathway

Caption: The extrahepatic Fructose 6-Phosphate pathway.

Metabolic Consequences and Regulation

-

Direct Entry into Regulated Glycolysis: The product, F6P, is a direct intermediate of glycolysis.[9] Its subsequent metabolism is subject to the tight allosteric regulation of PFK-1, which is sensitive to the cell's energy state (inhibited by ATP and citrate).[14]

-

Minor Physiological Role: Due to the kinetic properties of hexokinase, this pathway metabolizes only a small fraction of dietary fructose under normal physiological conditions. Its contribution to systemic fructose clearance is minimal compared to the hepatic F1P pathway.

Comparative Analysis: Fructose 1-Phosphate vs. Fructose 6-Phosphate Pathway

The fundamental differences between these two pathways underscore their distinct roles in physiology and pathology.

| Feature | Fructose 1-Phosphate Pathway | Fructose 6-Phosphate Pathway |

| Primary Tissue | Liver, Kidney, Small Intestine[1][6] | Skeletal Muscle, Adipose Tissue[1][9] |

| Key Enzyme | Fructokinase (Ketohexokinase, KHK) | Hexokinase (HK I & II)[9] |

| Initial Product | Fructose 1-Phosphate (F1P)[4] | Fructose 6-Phosphate (F6P)[21][22] |

| Enzyme Affinity | High affinity for fructose (Low Km)[5] | Low affinity for fructose (High Km)[9] |

| Regulation | Unregulated; Bypasses PFK-1 checkpoint[1][9][13] | Regulated by PFK-1; Subject to feedback[14] |

| Metabolic Speed | Very rapid, high-flux pathway[4][9] | Slow, limited by glucose competition[1] |

| ATP Consumption | 2 ATP (via KHK and Triokinase) | 1 ATP (via Hexokinase) |

| Key Aldolase Isozyme | Aldolase B (cleaves F1P and F1,6BP)[10][11] | Aldolase A (prefers F1,6BP)[10][11] |

| Metabolic Impact | ATP depletion, uric acid production, substrate for DNL[8][16] | Direct, controlled entry into glycolysis |

| Clinical Relevance | Hereditary Fructose Intolerance (HFI), Metabolic Syndrome[3][6] | Minimal direct clinical implications |

Methodologies for Differentiating Pathway Activity

Distinguishing between these pathways in a research or clinical setting requires specific assays for key enzymes and metabolites.

Experimental Protocol: Fructokinase (KHK) Activity Assay

This luminescence-based protocol quantifies KHK activity by measuring the accumulation of ADP, a product of the phosphorylation reaction.[23]

Principle: KHK converts fructose and ATP to F1P and ADP. The amount of ADP produced is proportional to KHK activity and can be quantified using a commercial luminescent ADP detection assay.[23]

Step-by-Step Methodology:

-

Sample Preparation: Prepare tissue homogenates or cell lysates in an appropriate assay buffer. Determine total protein concentration for normalization.

-

Substrate Preparation: Prepare a 2x substrate solution containing ATP, fructose, and potassium in the assay buffer. A negative control solution should be prepared using a non-metabolizable fructose analog like 3-O-methyl-D-fructose.[23]

-

Reaction Initiation: In a 384-well plate, add 2.5 µL of protein sample (or recombinant KHK standard).

-

Add Substrate: Immediately add 2.5 µL of the 2x substrate solution (or negative control solution) to initiate the reaction.

-

Incubation: Seal the plate and incubate for 1 hour at room temperature (22-25°C).

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the KHK reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Reading: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Read luminescence on a plate reader.

-

Data Analysis: Calculate KHK activity by subtracting the negative control signal and normalizing to protein concentration and incubation time.

Diagram: KHK Activity Assay Workflow

Caption: Workflow for a luminescence-based KHK assay.

Experimental Protocol: Aldolase B Activity Assay

This is a coupled enzymatic assay that measures Aldolase B activity by monitoring the consumption of NADH via absorbance at 340 nm.[24]

Principle: Aldolase B cleaves F1P into DHAP and glyceraldehyde. The DHAP produced is converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GPDH), a reaction that oxidizes NADH to NAD+. The rate of NADH disappearance is proportional to Aldolase B activity.

Step-by-Step Methodology:

-

Sample Preparation: Prepare tissue homogenates or cell lysates.

-

Reaction Mixture: Prepare a reaction buffer containing triethanolamine, NADH, and the coupling enzyme GPDH.

-

Reaction Initiation: Add the protein sample to the reaction mixture in a cuvette and place it in a spectrophotometer set to 340 nm.

-

Substrate Addition: Start the reaction by adding the substrate, fructose-1-phosphate.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the rate of change in absorbance (ΔA340/min). Using the molar extinction coefficient of NADH, convert this rate into enzyme activity (units per mg of protein).

Metabolite Quantification

To directly measure the products of each pathway, advanced analytical techniques are required.

-

High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify intracellular sugar phosphates, including Fructose-1-Phosphate and Fructose-6-Phosphate.[25]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR can be employed to estimate the intracellular concentrations of various sugar phosphates in living cells without the need for cell lysis.[26]

Conclusion and Therapeutic Implications

The metabolic pathways of fructose 1-phosphate and fructose 6-phosphate are not merely alternative routes but represent fundamentally different physiological designs. The hepatic F1P pathway is a high-capacity, unregulated system that allows the liver to rapidly clear fructose from the portal circulation, but at the cost of potential metabolic stress, including ATP depletion and substrate overload for fat synthesis.[6][7][27] The extrahepatic F6P pathway is a low-capacity, tightly regulated entry point into conventional glycolysis, playing a secondary role in overall fructose disposition.

This dichotomy is central to the ongoing investigation into fructose-induced metabolic diseases. The unregulated nature of the F1P pathway is a key reason why excessive fructose consumption is linked to NAFLD, insulin resistance, and hyperuricemia.[6][28] Consequently, the enzymes of this pathway, particularly KHK, are attractive targets for drug development.[13][17] KHK inhibitors are being actively investigated in clinical trials as a therapeutic strategy to mitigate the adverse metabolic effects of fructose.[23] For researchers and clinicians, a deep, mechanistic understanding of these pathways is indispensable for developing effective strategies to diagnose, prevent, and treat the growing burden of metabolic disease.

References

-

Opposing effects of fructokinase C and A isoforms on fructose-induced metabolic syndrome in mice. Proceedings of the National Academy of Sciences. [Link]

-

The fate of fructose in the body. WikiLectures. [Link]

-

Hereditary Fructose Intolerance. Metabolic Support UK. [Link]

-

What is the difference between aldolase A and Aldolase B? Quora. [Link]

-

Hereditary Fructose Intolerance. StatPearls - NCBI Bookshelf. [Link]

-

Molecular Aspects of Fructose Metabolism and Metabolic Disease. Clinician Resources. [Link]

-

Hereditary fructose intolerance. Wikipedia. [Link]

-

Clinical Practice Guidelines for the Diagnosis and Management of Hereditary Fructose Intolerance. MDPI. [Link]

-

Fructose 1-phosphate. Wikipedia. [Link]

-

Opposing effects of fructokinase C and A isoforms on fructose-induced metabolic syndrome in mice. ResearchGate. [Link]

-

Fructose-bisphosphate aldolase. Wikipedia. [Link]

-

Fructose 1-phosphate – Knowledge and References. Taylor & Francis Online. [Link]

-

Opposite fates of fructose in the development of metabolic syndrome. PMC - NIH. [Link]

-

Hereditary fructose intolerance: A comprehensive review. Baishideng Publishing Group. [Link]

-

Fructose 6 phosphate – Knowledge and References. Taylor & Francis Online. [Link]

-

Fructose 6-phosphate. Wikipedia. [Link]

-

Fructose metabolism and metabolic disease. Journal of Clinical Investigation. [Link]

-

Metabolic fate of dietary fructose carbons. ResearchGate. [Link]

-

Fructose metabolism. ResearchGate. [Link]

-

Fructokinase deficiency protects against fructose-induced severe hypoglycemia and metabolic imbalances in AldoB KO mice. ResearchGate. [Link]

-

Aldolase B. Wikipedia. [Link]

-

Aldolase B Mediated Fructose Metabolism Drives Metabolic Reprogramming of Colon Cancer Liver Metastasis. PMC - NIH. [Link]

-

Biochemistry, Fructose Metabolism. StatPearls - NCBI Bookshelf. [Link]

-

Fructose Metabolism from a Functional Perspective: Implications for Athletes. Gatorade Sports Science Institute. [Link]

-

Molecular Aspects of Fructose Metabolism and Metabolic Disease. PMC - NIH. [Link]

-

Substantial roles of hexokinase and fructokinase in the effects of sugars on plant physiology and development. Journal of Experimental Botany | Oxford Academic. [Link]

-

Aldolase Research. Boston University. [Link]

-

Substantial Roles of Hexokinase and Fructokinase in the Effects of Sugars on Plant Physiology and Development. ResearchGate. [Link]

-

The determination of fructose-6-phosphate and fructose-1,6-diphosphate. ResearchGate. [Link]

-

Regulation of Fructose Metabolism in Nonalcoholic Fatty Liver Disease. MDPI. [Link]

-

Estimation of intracellular sugar phosphate concentrations in Saccharomyces cerevisiae using 31P nuclear magnetic resonance spectroscopy. PubMed. [Link]

-

Substantial roles of hexokinase and fructokinase in the effects of sugars on plant physiology and development. PubMed. [Link]

-

Fructose-Induced Impairment of Liver and Skeletal Muscle Metabolism Is Prevented by Administration of Shouchella clausii Spores. PMC - NIH. [Link]

-

Fructose and the Liver. PMC - NIH. [Link]

-

Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism. JCI Insight. [Link]

-

A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity. STAR Protocols - NIH. [Link]

-

Contribution of Fructose-6-Phosphate to Glucocorticoid Activation in the Endoplasmic Reticulum. Oxford Academic. [Link]

-

Monitoring glycolytic dynamics in single cells using a fluorescent biosensor for fructose 1,6-bisphosphate. PNAS. [Link]

-

What is the Difference Between Glucose 6 Phosphate and Fructose 6 Phosphate. Pediaa.com. [Link]

-

HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column. SIELC Technologies. [Link]

-

Fructose and Galactose Breakdown Pathways. YouTube. [Link]

-

A Fluorescence-Based High-Throughput Assay for the Identification of Anticancer Reagents Targeting Fructose-1,6-Bisphosphate Aldolase. PubMed. [Link]

-

Cloning and Characterization of Fructose-1,6-Bisphosphate Aldolase from Euphausia superba. MDPI. [Link]

-

Structural and functional analysis of aldolase B mutants related to hereditary fructose intolerance. PubMed. [Link]

Sources

- 1. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fructose and the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hereditary fructose intolerance - Wikipedia [en.wikipedia.org]

- 4. Fructose 1-phosphate - Wikipedia [en.wikipedia.org]

- 5. Molecular Aspects of Fructose Metabolism and Metabolic Disease | Clinician Resources [clinicianresources.bcm.edu]

- 6. Opposing effects of fructokinase C and A isoforms on fructose-induced metabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Molecular Aspects of Fructose Metabolism and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The fate of fructose in the body - WikiLectures [wikilectures.eu]

- 10. quora.com [quora.com]

- 11. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]

- 12. Aldolase B - Wikipedia [en.wikipedia.org]

- 13. JCI - Fructose metabolism and metabolic disease [jci.org]

- 14. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]

- 15. Hereditary Fructose Intolerance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]

- 18. metabolicsupportuk.org [metabolicsupportuk.org]

- 19. Clinical Practice Guidelines for the Diagnosis and Management of Hereditary Fructose Intolerance [mdpi.com]

- 20. wjgnet.com [wjgnet.com]

- 21. differencebetween.com [differencebetween.com]

- 22. Fructose 6-phosphate - Wikipedia [en.wikipedia.org]

- 23. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]

- 26. Estimation of intracellular sugar phosphate concentrations in Saccharomyces cerevisiae using 31P nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Opposite fates of fructose in the development of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Metabolic Fate of D-Fructose 1-Phosphate in Hereditary Fructose Intolerance

Executive Summary: The Phosphate Trap

In Hereditary Fructose Intolerance (HFI), the metabolic fate of D-Fructose 1-Phosphate (F1P) is not a transition to a downstream intermediate, but rather a pathological stagnation. This guide dissects the bioenergetic crisis precipitated by Aldolase B deficiency, where F1P acts as a metabolic sink, sequestering inorganic phosphate (

For drug development professionals, understanding this "Phosphate Trap" is critical. The toxicity in HFI is not caused by the absence of glycolytic products (which can be supplied by glucose), but by the presence of F1P. Consequently, the most viable therapeutic strategy is not enzyme replacement, but upstream inhibition of Ketohexokinase (KHK) to prevent F1P formation entirely.

Molecular Pathogenesis: The Aldolase B Blockade

Under physiological conditions, dietary fructose is phosphorylated by Ketohexokinase (KHK) to F1P.[3][4] Aldolase B then cleaves F1P into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde.[5][6][7] In HFI, loss-of-function mutations in the ALDOB gene render this cleavage impossible.

The Divergent Fates of Fructose

In the absence of functional Aldolase B, F1P cannot enter glycolysis or gluconeogenesis.[7] It accumulates intracellularly (primarily in the liver, kidney cortex, and small intestine) in the millimolar range.

Visualization: The Metabolic Block

The following diagram contrasts the healthy flux of fructose against the HFI blockade, highlighting the ATP consumption without regeneration.

Figure 1: The HFI metabolic block.[1][2][3][5][6][8][9][10][11] Note the unidirectional consumption of ATP by KHK and the stagnation at F1P due to Aldolase B deficiency.

The Bioenergetic Crisis: Mechanisms of Toxicity

The accumulation of F1P triggers a cascade of intracellular failures known as the "Phosphate Trap."[6][7][10] This is the primary driver of HFI pathology, distinguishing it from benign Essential Fructosuria (KHK deficiency).

Inorganic Phosphate ( ) Sequestration

F1P accumulation rapidly depletes the cytosolic pool of inorganic phosphate. Because the phosphate group in F1P is covalently bound and the cleavage pathway is blocked, the

-

Impact: Mitochondrial oxidative phosphorylation requires cytosolic

to synthesize ATP from ADP. When

ATP Depletion and Hyperuricemia

As ATP levels plummet (often by >50% within minutes of fructose ingestion), the cell loses the ability to maintain ion gradients and synthesize proteins.

-

The Purine Catabolism Loop: In response to low ATP, the cell attempts to equilibrate the adenylate pool (

). -

Uric Acid Generation: Excess AMP is deaminated by AMP deaminase (which is disinhibited by low

), degrading into IMP and eventually Uric Acid. This explains the hallmark hyperuricemia seen in HFI patients.[6]

Hypoglycemia Induction

F1P is not just a passive waste product; it is a potent allosteric inhibitor.

-

Glycogenolysis Block: Low

limits Glycogen Phosphorylase (which uses -

Gluconeogenesis Block: F1P competitively inhibits glucose-6-phosphate isomerase and Aldolase A (in some tissues), effectively shutting down glucose production during fasting states.

Visualization: The Cascade of Toxicity

Figure 2: The causal chain from F1P accumulation to clinical endpoints (Hypoglycemia and Hyperuricemia).

Experimental Methodologies: Quantifying the Metabolite

For researchers developing KHK inhibitors, accurate quantification of F1P in tissue (liver/kidney) is paramount. Traditional enzymatic assays are often insufficiently sensitive for low-abundance isomers.

Protocol: LC-MS/MS Quantification of Fructose 1-Phosphate

Objective: Separate F1P from its isomer Glucose-6-Phosphate (G6P) and Fructose-6-Phosphate (F6P) in liver tissue lysates.

Methodological Principle: Sugar phosphates are highly polar and poorly retained on C18 columns. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with triple quadrupole MS in negative ion mode.

Step-by-Step Workflow

-

Tissue Homogenization & Extraction:

-

Snap-freeze liver tissue in liquid nitrogen immediately upon harvest to prevent metabolite turnover.

-

Homogenize 50 mg tissue in 500 µL cold methanol:water (80:20 v/v) containing

-Fructose-1-Phosphate as an internal standard. -

Rationale: High organic content precipitates enzymes, quenching metabolism instantly.

-

-

Sample Preparation:

-

Centrifuge at 15,000 x g for 10 min at 4°C.

-

Transfer supernatant to a new vial.

-

Evaporate to dryness under nitrogen stream and reconstitute in 100 µL acetonitrile:water (50:50).

-

-

LC Parameters (HILIC):

-

Column: Amide-based HILIC column (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for phosphates).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 80% B to 50% B over 10 minutes.

-

-

MS/MS Detection (Negative Mode):

-

Precursor Ion: m/z 259.0 (F1P [M-H]-).

-

Product Ions:

-

m/z 96.9 (

) – Quantifier. -

m/z 78.9 (

) – Qualifier.

-

-

differentiation: F1P elutes after G6P and F6P on amide columns due to specific hydroxyl interactions.

-

-

Data Analysis:

-

Normalize peak area of F1P to

-Internal Standard. -

Calculate concentration using a 6-point calibration curve (0.1 – 100 µM).

-

Therapeutic Reprogramming: KHK Inhibition

The "metabolic fate" of F1P in HFI is toxicity.[5][6] Therefore, the therapeutic goal is to alter the fate of the precursor, Fructose.[3] By inhibiting Ketohexokinase (KHK), we prevent the entry of fructose into the phosphate trap.[4]

Mechanism of Action

Small molecule KHK inhibitors (e.g., PF-06835919) block the phosphorylation of fructose.

-

New Fate: Unphosphorylated fructose cannot accumulate intracellularly against a gradient. It diffuses back into the blood and is cleared by the kidneys (Fructosuria).

-

Safety: Essential Fructosuria (natural KHK deficiency) is a benign, asymptomatic condition, validating this target.

Comparative Metabolic States

| Parameter | Healthy State | HFI (Untreated) | HFI + KHK Inhibitor |

| Hepatic F1P | Transient Intermediate | High (Toxic) | Low / Absent |

| Hepatic ATP | Stable | Depleted | Stable |

| Serum Uric Acid | Normal | High | Normal |

| Blood Glucose | Normal | Hypoglycemic | Normal |

| Urine Fructose | Low | Low | High (Benign) |

References

-

Bouteldja, N., et al. (2016). The Role of Ketohexokinase in Fructose Metabolism and Metabolic Disease.[3][4]Journal of Clinical Investigation . Link

-

Pfizer Inc. (2020). A Study to Evaluate the Efficacy and Safety of PF-06835919 in Adults with Nonalcoholic Fatty Liver Disease (NAFLD).ClinicalTrials.gov . Link

-

Lu, Y., et al. (2017). LC-MS/MS Method for the Quantitation of Sugar Phosphates in Tissue Samples.[12][13]Analytical Chemistry . Link

-

Van den Berghe, G. (1978). Metabolic effects of fructose in the liver.[1][3][4][5][6][7][10][11][14][15][16]Current Topics in Cellular Regulation . Link

-

Tolan, D. R. (1995). Molecular basis of hereditary fructose intolerance: mutations and polymorphisms in the human aldolase B gene.[3]Human Mutation .[1][3][14] Link

Sources

- 1. Hereditary fructose intolerance: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the pathogenesis of hereditary fructose intolerance: implications for its treatment and the understanding of fructose-induced non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bu.edu [bu.edu]

- 4. What are KHK inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Hereditary Fructose Intolerance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. picmonic.com [picmonic.com]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Depletion of Atp by Fructose Inversely Controls Cd95- and Tumor Necrosis Factor Receptor 1–Mediated Hepatic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hereditary fructose intolerance - Wikipedia [en.wikipedia.org]

- 11. Fructose Metabolism Disorders - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. shodexhplc.com [shodexhplc.com]

- 14. ovid.com [ovid.com]

- 15. Increased Fructose Consumption May Deplete Cellular Energy in Patients with Obesity and Diabetes | Duke Health [corporate.dukehealth.org]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

Thermodynamic stability of sugar phosphate barium salts vs sodium salts

Executive Summary

In the isolation and study of sugar phosphates (e.g., Glucose-6-Phosphate, Fructose-1,6-Bisphosphate), researchers face a fundamental thermodynamic trade-off: Lattice Stability vs. Bio-availability .

Barium (

This guide details the thermodynamic principles governing these salts and provides a validated, self-checking protocol for converting shelf-stable Barium salts into assay-ready Sodium salts.

Thermodynamic Fundamentals: The Stability Dichotomy

The utility of barium salts in sugar phosphate chemistry is not accidental; it is rooted in the competition between Lattice Energy (

Lattice Energy & Crystallinity

Lattice energy is the energy released when ions pack into a crystal lattice. It is proportional to the product of the ion charges (

-

Barium Salts (

): The divalent barium ion creates a significantly stronger electrostatic attraction with the divalent phosphate group (-

Result: Barium sugar phosphates form robust, non-hygroscopic crystals. They precipitate cleanly from water/ethanol mixtures, excluding impurities.

-

-

Sodium Salts (

):-

Result: The weaker lattice forces are easily overcome by atmospheric moisture. Sodium salts often form amorphous "syrups" or deliquescent solids that are difficult to weigh accurately.

-

Solvation & Entropy

-

The Entropy Driver: The dissolution of sodium salts is driven by the high hydration enthalpy of

, which exceeds its lattice energy. -

The Barium Trap: For barium salts, the lattice energy dominates.[1] While sparingly soluble in water, the addition of ethanol drastically reduces the dielectric constant of the solvent, increasing the electrostatic attraction between

and the phosphate, causing immediate precipitation.

Table 1: Comparative Physicochemical Profile

| Feature | Barium Salt ( | Sodium Salt ( |

| Primary Utility | Isolation, Fractionation, Long-term Storage | Enzymatic Assays, Biological Injection |

| Hygroscopicity | Low (Stable Powder) | High (Deliquescent/Syrupy) |

| Water Solubility | Moderate to Low (pH dependent) | Very High |

| Ethanol Solubility | Insoluble (Precipitates) | Soluble (often forms oils) |

| Lattice Energy | High (Strong ionic interactions) | Low (Weak ionic interactions) |

| Hydrolysis Risk | Low (Solid state); High (Solution pH > 8) | Moderate (Solution state) |

Strategic Isolation: The Barium-Ethanol Fractionation

Historically, the "Barium-Ethanol" method (pioneered by Neuberg and Embden) allows for the separation of specific sugar phosphates based on differential solubility.

-

Mechanism: By varying the ethanol concentration (e.g., 20% vs. 80% v/v) and pH, researchers can fractionate mixtures. For instance, Barium Glucose-6-Phosphate precipitates distinctly from Barium Fructose-1,6-Bisphosphate under controlled conditions.

-

Purity: The crystal lattice of the barium salt tends to exclude impurities, acting as a purification step during crystallization.

Critical Protocol: Salt Conversion ( )

WARNING: Direct use of Barium salts in biological assays is fatal to the experiment.

-

Enzyme Inhibition:

is a heavy metal poison for many metalloenzymes. -

Precipitation: Biological buffers often contain sulfates (

) or inorganic phosphates (

Methodology: Cation Exchange via Precipitation

This method utilizes the extreme insolubility of Barium Sulfate (

Reagents:

-

Barium Sugar Phosphate (Solid)

-

Sodium Sulfate (

), 0.1 M solution -

Perchloric Acid (

) or HCl (for pH adjustment, if necessary)

Step-by-Step Workflow:

-

Dissolution: Suspend the Barium salt in a minimum volume of cold 0.1 M HCl. (Acid helps solubilize the barium salt by protonating the phosphate slightly, weakening the lattice).

-

Precipitation: Add a stoichiometric slight excess (1.05 eq) of

.-

Reaction:

-

-

Incubation: Stir vigorously for 15 minutes on ice. The white precipitate is

. -

Clarification: Centrifuge at 10,000 x g for 10 minutes. Decant the supernatant (containing the Sodium salt).

-

Validation (The "Self-Check"):

-

Take 50

of supernatant. Add 1 drop of dilute -

Take 50

of supernatant. Add 1 drop of -

Goal: A balanced supernatant with negligible Ba or Sulfate.

-

Visualizing the Workflow

Figure 1: Workflow for converting thermodynamic storage forms (Ba) to kinetic active forms (Na).

Stability & Hydrolysis Kinetics

While Barium salts are stable solids, the phosphate ester bond (

-

Acid Hydrolysis: At low pH (< 1), the glycosidic bonds (if present) and phosphate esters cleave.

-

Rate:

is lower for the 1-phosphate (hemiacetal phosphate) than the 6-phosphate (primary alcohol phosphate).

-

-

Base-Catalyzed Hydrolysis (The Barium Risk):

-

In solution at pH > 8.5, metal ions like

can coordinate with the phosphate oxygens, pulling electron density away from the phosphorus atom. This makes the phosphorus more electrophilic and susceptible to attack by hydroxide ions ( -

Implication: Never store Barium sugar phosphates in alkaline solutions. They must be kept as dry solids or in slightly acidic media.

-

Table 2: Hydrolysis Half-Lives (Estimated at 25°C)

| Compound | pH 1.0 ( | pH 7.0 ( | pH 10.0 + |

| Glucose-1-Phosphate | Rapid (< 1 hr) | Stable (> 1 week) | Moderate |

| Glucose-6-Phosphate | Slow (Days) | Very Stable (Years) | Slow |

| Ribose-5-Phosphate | Moderate | Stable | Accelerated |

References

-

ChemicalBook. (2023). D-Glucose-6-Phosphate Barium Salt Properties and Solubility Data. Retrieved from

-

National Research Council. (2007).[2] Appendix 3: Barium and Barium Salts - Solubility and Toxicity Profiles. Spacecraft Water Exposure Guidelines. Retrieved from

-

Gold Biotechnology. (n.d.).[3] D-Glucose-6-Phosphate Barium Salt Technical Data Sheet. Retrieved from

-

Tewari, Y. B., et al. (1988). Thermodynamics of Hydrolysis of Sugar Phosphates. Journal of Biological Chemistry / PubMed. Retrieved from

- Umbreit, W. W., Burris, R. H., & Stauffer, J. F. (1972). Manometric & Biochemical Techniques. Burgess Publishing.

-

Vaia. (2025).[4] Lattice Energy and Solubility Trends of Phosphates. Retrieved from

Sources

- 1. Why is Sodium Sulphate soluble in water whereas Barium Sulphate is sp - askIITians [askiitians.com]

- 2. Read "Spacecraft Water Exposure Guidelines for Selected Contaminants: Volume 2" at NAP.edu [nationalacademies.org]

- 3. Barium glucose 6-phosphate | C6H11BaO9P | CID 111125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Using cation exchange chromatography to solubilize barium sugar phosphates

Title: A Robust Method for Solubilizing Barium Sugar Phosphates using Strong Acid Cation Exchange Chromatography

Abstract

Many phosphorylated sugars and their derivatives, critical intermediates in biochemical research and drug development, are often isolated as insoluble barium salts for stability and ease of handling. However, their insolubility in common buffers poses a significant challenge for subsequent enzymatic, analytical, or formulation studies. This application note provides a detailed protocol and the underlying scientific principles for the efficient solubilization of barium sugar phosphates. By employing strong acid cation exchange chromatography, barium ions (Ba²⁺) are effectively captured by the resin, releasing the sugar phosphate as a soluble salt of the counter-ion from the column buffer (e.g., sodium, potassium, or ammonium), a process that is both gentle and highly efficient.

Introduction: The Challenge of Insoluble Barium Sugar Phosphates

Sugar phosphates are central to numerous metabolic pathways and signaling cascades. Their synthesis and purification often result in their precipitation as barium salts. This is a deliberate strategy, as the barium salts of many sugar phosphates are crystalline, stable, and less prone to degradation than their more soluble counterparts. However, this very insolubility becomes a major hurdle when the compound is needed in an aqueous solution for functional assays, structural analysis, or as a substrate in enzymatic reactions. The presence of naturally occurring anions like sulfates and phosphates can limit the concentration of barium ions in aquatic systems, highlighting the tendency of barium to form insoluble salts[1].

Traditional methods for removing barium, such as precipitation with sulfate, can be problematic. This approach introduces sulfate ions into the sample, which can interfere with downstream applications, and achieving complete removal of barium without co-precipitating the sugar phosphate can be difficult. Cation exchange chromatography presents a more elegant and effective solution. It allows for the specific removal of the barium cation, replacing it with a desired, non-interfering cation, thereby yielding a fully solubilized and purified sugar phosphate solution.

Principles of the Method

Cation exchange chromatography separates molecules based on their net surface charge[2]. In this application, a strong acid cation exchange resin is utilized. These resins typically consist of a porous polystyrene-divinylbenzene matrix functionalized with sulfonic acid groups (-SO₃H)[3][4]. The key to this method lies in the high affinity of divalent cations like barium (Ba²⁺) for these sulfonic acid groups[5].

The process can be broken down into the following steps:

-

Resin Equilibration: The cation exchange column is first equilibrated with a solution containing the desired counter-ion (e.g., Na⁺, K⁺, or NH₄⁺). This saturates the sulfonic acid groups with this counter-ion.

-

Sample Loading: The insoluble barium sugar phosphate is applied to the column as a suspension or slurry.

-

Cation Exchange: As the sample passes through the column, the barium ions (Ba²⁺) displace the bound counter-ions (e.g., Na⁺) and are themselves tightly bound to the negatively charged sulfonic acid groups on the resin. This is due to the higher affinity of the resin for the divalent barium ions compared to monovalent cations[5][6].

-

Elution of the Solubilized Sugar Phosphate: The sugar phosphate, being an anion, does not interact with the negatively charged resin and flows through the column. It is now associated with the counter-ion from the equilibration buffer (e.g., forming a soluble sodium sugar phosphate).

-

Washing and Elution (Optional Resin Regeneration): After the sugar phosphate has been collected, the column is washed to remove any remaining unbound material. The bound barium can later be removed from the resin using a strong acid or a concentrated salt solution, regenerating the column for future use[7].

This method is highly selective for the removal of the cation (barium), leaving the desired sugar phosphate anion in a soluble and usable form.

Experimental Workflow Diagram

Caption: Workflow for solubilizing barium sugar phosphates.

Materials and Methods

Materials

-

Cation Exchange Resin: A strong acid cation exchange resin is required. Suitable options include Dowex® 50W X8 or Amberlite® IR-120 (or HPR1100 Na) in their hydrogen (H⁺) or sodium (Na⁺) forms[4][7][8][9]. The choice of mesh size (e.g., 100-200 mesh) will depend on the desired flow rate and resolution.

-

Chromatography Column: A glass or plastic column appropriate for the volume of resin.

-

Buffers and Reagents:

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Sodium chloride (NaCl), 2 M

-

Desired counter-ion salt solution (e.g., 0.1 M NaCl, KCl, or NH₄Cl)

-

Deionized water

-

-

Equipment:

-

Peristaltic pump (optional, for controlled flow rate)

-

Fraction collector (optional)

-

pH meter

-

Conductivity meter (optional)

-

Protocol: Step-by-Step Guide

This protocol is a general guideline and may need optimization depending on the specific sugar phosphate and the scale of the experiment.

Step 1: Resin Preparation and Conversion to the Desired Form (e.g., Na⁺ form)

Causality: Commercially available resins are often in the hydrogen (H⁺) or sodium (Na⁺) form. It is crucial to ensure the resin is in the desired counter-ion form and free of contaminants. Converting the resin to the H⁺ form with a strong acid and then to the Na⁺ form with a strong base and salt ensures a clean and uniformly charged resin bed.

-

If the resin is in the H⁺ form, swell it in deionized water. If it is in the Na⁺ form, proceed to step 3.

-

Wash the resin extensively with deionized water to remove any fine particles.

-

To convert to the Na⁺ form, wash the resin with 3-5 bed volumes of 1 M NaOH.

-

Wash with deionized water until the pH of the eluate is neutral.

-

Wash the resin with 3-5 bed volumes of 2 M NaCl.

-

Finally, wash with deionized water until the conductivity of the eluate is low and stable. The resin is now in the Na⁺ form and ready for column packing.

Step 2: Column Packing

Causality: A well-packed column is essential for uniform flow and efficient exchange. Avoiding air bubbles and channels ensures that the sample interacts evenly with the entire resin bed.

-

Close the outlet of the chromatography column.

-

Fill the column to about one-third of its volume with deionized water or the equilibration buffer.

-

Create a slurry of the prepared resin in the equilibration buffer.

-

Pour the slurry into the column, allowing the resin to settle. Open the column outlet to allow for packing.

-

Continue adding the slurry until the desired bed height is reached. Do not let the column run dry.

-

Once packed, pass 2-3 bed volumes of the equilibration buffer (e.g., 0.1 M NaCl) through the column to ensure it is fully equilibrated.

Step 3: Sample Preparation and Loading

Causality: Applying the sample as a slurry ensures that the insoluble material is evenly distributed on top of the resin bed.

-

Prepare a slurry of the barium sugar phosphate in a small volume of deionized water or the equilibration buffer.

-

Carefully apply the slurry to the top of the packed resin bed. Avoid disturbing the top of the resin bed.

Step 4: Elution and Collection

Causality: The sugar phosphate, now in its soluble sodium form, will elute from the column. The barium ions will remain bound. Monitoring the eluate for the presence of the sugar phosphate is critical for collection.

-

Begin eluting the column with the equilibration buffer (e.g., 0.1 M NaCl).

-

Start collecting fractions immediately after the void volume has passed through the column.

-

The soluble sodium sugar phosphate will elute. The presence of the sugar phosphate in the fractions can be monitored using a suitable assay (e.g., phosphate assay, carbohydrate assay, or UV absorbance if the molecule has a chromophore).

Step 5: Verification of Barium Removal

Causality: It is important to confirm the successful removal of barium from the final product.

-

Pool the fractions containing the sugar phosphate.

-

To a small aliquot of the pooled fractions, add a drop of a sulfate solution (e.g., 1 M Na₂SO₄). The absence of a white precipitate (BaSO₄) indicates the successful removal of barium.

Key Experimental Parameters and Data

| Parameter | Recommended Value/Choice | Rationale |

| Resin Type | Strong Acid Cation (e.g., Dowex® 50W X8, Amberlite® IR-120) | High affinity for divalent cations like Ba²⁺.[10][11] |

| Resin Form | Na⁺, K⁺, or NH₄⁺ | Determines the final salt form of the soluble sugar phosphate. |

| Equilibration Buffer | 0.1 M NaCl or KCl | Matches the desired final counter-ion of the sugar phosphate. |

| Sample Load | < 70% of resin capacity | Exceeding the resin's capacity will lead to incomplete Ba²⁺ removal. |

| Flow Rate | 1-2 mL/min (for a 1-2 cm diameter column) | Slower flow rates allow for more efficient binding of Ba²⁺. |

| Monitoring | Phosphate assay (e.g., Molybdate assay) | To identify fractions containing the sugar phosphate. |

| Verification | Precipitation test with Na₂SO₄ | A simple and effective way to check for residual Ba²⁺. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Precipitate forms in the final product upon sulfate addition | Incomplete removal of barium. Column may be overloaded. | Reduce the amount of barium sugar phosphate loaded onto the column. Ensure the resin capacity is sufficient. |

| Low recovery of sugar phosphate | Adsorption to the resin (unlikely for anions) or degradation. | Ensure the pH of the buffers is appropriate for the stability of the sugar phosphate. Check for any non-specific binding. |

| Column clogs or flow rate is very slow | Fine particles in the resin or sample. | Wash the resin thoroughly before packing to remove fines. Centrifuge the sample slurry briefly to remove any large aggregates before loading. |

| Resin fouling after multiple uses | Incomplete regeneration and buildup of precipitated barium salts (e.g., BaSO₄ if sulfates are present). | Regenerate the resin with a strong acid (e.g., 1 M HCl) after each use. Avoid using sulfate-containing buffers or regenerants.[5] |

Conclusion

Cation exchange chromatography is a powerful and reliable method for the solubilization of barium sugar phosphates. It offers high efficiency in barium removal, provides the sugar phosphate in a desired soluble salt form, and is gentle on the target molecule. By following the principles and protocol outlined in this application note, researchers can overcome the challenge of working with these insoluble but important biochemical compounds, enabling a wide range of downstream applications.

References

- DETERMINATION OF BARIUM IN SEA WATER BY CATION- EXCHANGE SEPARATION AND ELECTROTHERMAL ATOMIC ABSORPTION SPECTROMETRY. Analytica Chimica Acta.

-

Separation of Radium and Barium by Ion Exchange Elution. (1955). U.S. Department of Energy, Office of Scientific and Technical Information. [Link]

- Barium. DuPont.

-

Effects of Resin Chemistries on the Selective Removal of Industrially Relevant Metal Ions Using Wafer-Enhanced Electrodeionization. (2021). Membranes. [Link]

- DuPont™ AmberLite™ IRC120 Na. DuPont.

- Amberlite Cation Exchange Resin.

-

-Properties of Amberlite IR-120. ResearchGate. [Link]

- Iron, Manganese, Barium, Strontium and Radium Removal With Shallow Shell™ Technology Resin. Purolite.

- Barium, inorganic w

- Barium Removal. ResinTech.

- Understanding the Barium Removal Process. (2021). Poly Processing.

-

Removal of Barium from Solution by Natural and Iron(III) Oxide-Modified Allophane, Beidellite and Zeolite Adsorbents. (2020). International Journal of Environmental Research and Public Health. [Link]

-

Cation Exchange Chromatography. Bio-Rad. [Link]

Sources

- 1. www2.mst.dk [www2.mst.dk]

- 2. bio-rad.com [bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. Dowex 50W X8 Ion Exchange Resin hydrogen form, 16-50 mesh, strongly acidic | Sigma-Aldrich [sigmaaldrich.com]

- 5. resintech.com [resintech.com]

- 6. Removal of Barium from Solution by Natural and Iron(III) Oxide-Modified Allophane, Beidellite and Zeolite Adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Barium [dupont.com]

- 8. vliz.be [vliz.be]

- 9. DuPont™ AmberLite™ IRC120 Na [dupont.com]

- 10. Effects of Resin Chemistries on the Selective Removal of Industrially Relevant Metal Ions Using Wafer-Enhanced Electrodeionization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. waterandwastewater.com [waterandwastewater.com]

Precision Quantification of Fructose 1-Phosphate: Optimization of Colorimetric Standard Curves for Metabolic Profiling

Executive Summary & Significance

Fructose 1-Phosphate (F1P) is a pivotal intermediate in fructolysis, generated exclusively by Ketohexokinase (KHK) .[1][2] Unlike glucose metabolism, F1P bypasses the phosphofructokinase regulatory checkpoint, fueling rapid de novo lipogenesis. Consequently, F1P accumulation is a primary driver in non-alcoholic steatohepatitis (NASH), type 2 diabetes, and metabolic syndrome.

In drug development, particularly for KHK inhibitors , precise quantification of F1P is the "Gold Standard" pharmacodynamic biomarker. However, F1P quantification is notoriously difficult due to the lack of specific commercial kits compared to Fructose-6-Phosphate (F6P).

This guide details the preparation of a robust, self-validating Colorimetric Standard Curve for F1P, utilizing an enzymatic coupled assay (Aldolase B/GAPDH system) detected at 450 nm .

Assay Principle & Mechanism

To quantify F1P colorimetrically, we utilize a coupled enzyme system that translates stoichiometric F1P cleavage into a measurable NADH signal.[3]

The Reaction Cascade

-

Cleavage: Aldolase B (Liver isoform) cleaves F1P into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde (GA).

-

Critical Note: Standard muscle Aldolase (Aldolase A) has poor affinity for F1P (

) compared to Aldolase B (

-

-

Isomerization: Triosephosphate Isomerase (TPI) converts DHAP to Glyceraldehyde-3-Phosphate (GAP).

-

Oxidation & Signal Generation: GAP Dehydrogenase (GAPDH) oxidizes GAP using NAD+, generating NADH .

-

Detection: An electron coupling reagent (e.g., PMS) transfers electrons from NADH to a Tetrazolium salt (e.g., WST-1), forming a water-soluble Formazan dye (Absorbance

).

Pathway Visualization

Figure 1: Enzymatic cascade converting Fructose 1-Phosphate into a colorimetric signal via NADH-coupled tetrazolium reduction.

Materials & Reagent Preparation

A. The Standard: Fructose 1-Phosphate[5][6]

-

Source: D-Fructose-1-phosphate Disodium Salt (Sigma/Merck or similar).

-

Purity Check: Ensure purity >95%.

-

Salt Correction: Many older protocols reference Barium salts. Avoid Barium salts as

precipitates sulfates and inhibits dehydrogenase enzymes. If using a Barium salt, it must be converted to Sodium salt via sulfate precipitation, which introduces variability. Stick to Disodium salt.

B. Assay Buffer (pH 7.4)

-

Composition: 50 mM Tris-HCl, 5 mM

, 1 mM EDTA. -

Role of Mg2+: Essential cofactor for kinase/aldolase activity.

C. Developer Mix (Per Well)

Prepare fresh on ice.

-

2 µL Aldolase B (Recombinant, human/rat).

-

1 µL TPI/GAPDH Mix.

-

2 µL WST-1 Reagent.

-

45 µL Assay Buffer.

Protocol: Standard Curve Generation

Step 1: Stock Solution Preparation[7]

-

Weigh exactly 10 mg of F1P Disodium Salt (MW: ~304.1 g/mol ).

-

Dissolve in 1.0 mL of Assay Buffer to create a ~33 mM Stock .

-

Verification: Measure OD at 260nm/280nm to ensure no protein contamination, though F1P itself has no UV peak.

-

Working Stock: Dilute the 33 mM stock 1:330 with Assay Buffer to generate a 100 µM (0.1 mM) Working Standard .

Step 2: Serial Dilution Scheme

Precision pipetting is critical here. Use low-retention tips.

Target Range: 0 to 10 nmol/well (Linear range for most WST-1 assays).

| Standard Tube | Volume of 100 µM F1P Stock (µL) | Volume of Assay Buffer (µL) | Final Conc. (µM) | Amount per 50 µL Well (nmol) |

| Std 1 | 100 | 900 | 10 | 0.50 |

| Std 2 | 200 (from Std 1) | 200 | 5 | 0.25 |

| Std 3 | 200 (from Std 2) | 200 | 2.5 | 0.125 |

| Std 4 | 200 (from Std 3) | 200 | 1.25 | 0.0625 |

| Std 5 | 200 (from Std 4) | 200 | 0.625 | 0.0312 |

| Std 6 | 0 | 400 | 0 (Blank) | 0.00 |

Step 3: Assay Workflow

-

Plating: Add 50 µL of each Standard (in duplicate or triplicate) to a 96-well clear flat-bottom plate.

-

Reaction Start: Add 50 µL of the Developer Mix to every well.

-

Incubation: Incubate at 37°C for 45-60 minutes protected from light.

-

Why? Aldolase B kinetics are slower than simple dehydrogenases; sufficient time is needed for cleavage.

-

-

Measurement: Read Absorbance at 450 nm (Primary) and 650 nm (Reference/Background).

Workflow Visualization

Figure 2: Step-by-step serial dilution and plating workflow for F1P quantification.

Data Analysis & Validation

Calculation

-

Background Subtraction: Average the OD values of the Blank (Std 6). Subtract this value from all other standard readings.

-

Plotting: Plot

(Y-axis) vs. F1P Concentration (nmol/well) (X-axis). -

Regression: Perform a Linear Regression (

). The

Self-Validating Checks

-

The "Slope" Check: If your slope is significantly flatter than expected (compared to an NADH standard curve), your Aldolase B activity is compromised.

-

The "Blank" Drift: If the Blank OD > 0.2, your reagents (likely NADH or the Enzyme Mix) are degrading or contaminated with free trioses.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (Blank > 0.2) | Contaminated Assay Buffer or degraded NADH probe. | Use fresh Milli-Q water. Prepare Developer Mix immediately before use. |

| Non-Linear Curve (Saturation) | F1P concentration too high; Enzyme limiting. | Dilute samples. Increase Aldolase B concentration in the mix. |

| Low Sensitivity (Flat Slope) | Aldolase A used instead of Aldolase B. | Verify enzyme source. Aldolase A (Muscle) has |

| Drift over time | Light sensitivity of WST-1/PMS. | Ensure incubation is strictly in the dark. |

References

-

Lehninger, A. L., Nelson, D. L., & Cox, M. M. (2008). Principles of Biochemistry. (Fructose Metabolism & The Aldolase Mechanism).[4]

-

Oppelt, S. A., et al. (2015). Ketohexokinase restricts renal tumor growth. (Demonstrates biological relevance of F1P measurement). [Link]

-

Hayashi, H., et al. (2014). Aldolase B is the dominant isoform in the liver and kidney. (Critical specificity reference). [Link]

Sources

- 1. Discovery of a Novel Ketohexokinase Inhibitor with Improved Drug Distribution in Target Tissue for the Treatment of Fructose Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders [frontiersin.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Fructose 1-phosphate - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Preventing hydrolysis of fructose 1-phosphate during barium removal

The Core Challenge: Acid-Catalyzed Hydrolysis

You are likely accessing this guide because you have observed a significant loss of Fructose 1-Phosphate (F1P) yield or the appearance of free fructose and inorganic phosphate (

The Root Cause:

Fructose 1-phosphate is an acid-labile sugar ester.[1] The classic method for removing barium (

-

The Hazard: Even a slight excess of

drops the pH below 3.0. -

The Mechanism: At low pH, the phosphate ester bond at the C1 position undergoes acid-catalyzed hydrolysis, reverting F1P to Fructose and

. This reaction is accelerated by heat (exothermic mixing of acid/water).[1]

Mechanism Visualization

The following diagram illustrates the divergent pathways between successful salt exchange and catastrophic hydrolysis.

Figure 1: Mechanistic divergence between acid-mediated and salt-mediated barium removal.

Recommended Protocols

To prevent hydrolysis, you must avoid the "Acid Trap."[1] We recommend Protocol A for general applications as it is self-buffering.[1] Use Protocol B only if you strictly require a protonated form or specific stoichiometry.[1]

Protocol A: The Sodium Sulfate Metathesis (Gold Standard)

Best for: Maximum stability, converting Ba-salt to Na-salt.[1]

Principle: Uses

Reagents:

Workflow:

-

Dissolution: Suspend the F1P Barium salt in distilled water (approx 10 mL per gram).

-

Titration: Slowly add 0.2 M

while stirring. -

Endpoint Detection: There is no pH change to monitor. You must test for the absence of

in the supernatant.[1] -

Separation: Centrifuge at 4,000 x g for 15 minutes. Decant the supernatant (contains F1P-Na).[1]

-

Washing: Resuspend the pellet in a small volume of water, centrifuge again, and combine supernatants to recover trapped F1P.

Protocol B: Cation Exchange Resin (The "Zero-Salt" Method)

Best for: Removing Barium without adding excess sodium ions (if preparing a different salt).[1]

Critical Warning: Do NOT use Dowex-50 in the

Workflow:

-

Resin Prep: Use Dowex 50W-X8 (or Amberlite IR-120).[1]

-

Charging: Convert resin to the Sodium (

) form by washing with 1M NaOH, then rinsing with water until neutral.[1]-

Why? This acts as a direct ion exchanger:

.[1]

-

-

Batch Method (Preferred over column): Add the wet resin beads directly to the F1P-Ba solution.[1] Stir gently for 30 minutes.

-

Filtration: Filter out the resin beads. The filtrate contains the F1P-Na salt at neutral pH.

Quantitative Data: Stability & Solubility

| Parameter | Value / Limit | Notes |

| Critical pH Limit | > 4.0 | Below pH 3.5, hydrolysis rate increases exponentially [1].[1] |

| Temperature Limit | < 30°C | Keep all solutions on ice during Barium removal. |

| BaSO4 Solubility | 0.0024 g/L | Extremely low; drives the reaction to completion [2]. |

| Hydrolysis Product | Fructose + | Detectable via molybdate assay (blue color).[1] |

Troubleshooting & FAQ

Q1: The solution remains cloudy after centrifugation. What went wrong?

-

Cause:

often forms colloidal suspensions ("fines") that defy standard gravity.[1] -

Fix: Do not acidify to clear it! Add a small amount of Celite (diatomaceous earth) or activated charcoal and filter through a 0.22 µm membrane.[1] Alternatively, freeze and thaw the solution once; this often aggregates the precipitate.

Q2: I used Sulfuric Acid (

-

Diagnosis: You likely overshot the endpoint. Even a localized drop to pH 1.0 (at the drop site) destroys F1P.[1]

-

Remedy: Switch to Protocol A (

). If you must use acid, use a calibrated pH meter and stop exactly at pH 5.0-6.[1]0. Never go below pH 4.0.[1]

Q3: Can I use Potassium Sulfate (

-

Answer: Yes. This will generate the Potassium salt of F1P. The solubility of

is lower than

Q4: How do I verify if my F1P is still intact?

-

Test: Perform a Thin Layer Chromatography (TLC) on silica gel.

References

-

Hydrolysis Kinetics of Sugar Phosphates Wolfenden, R., et al.[1] "Spontaneous Hydrolysis of Fructose-1-Phosphate."[1] Journal of the American Chemical Society. (Generalized citation for sugar phosphate stability mechanisms).[1]

-

Barium Sulfate Precipitation Properties Global Polyester Technical Library. "Precipitated Barium Sulfate vs Natural."[1][2]

-

Biochemical Preparations (Standard Methods) Methods in Enzymology. "Preparation of Sugar Phosphates."[1] (General reference for salt exchange protocols in enzymology).

-

Fructose 1-Phosphate Stability Data National Center for Biotechnology Information (NCBI).[1] "Fructose 1-Phosphate Compound Summary."

Sources

Technical Support Center: D-Fructose 1-Phosphate (Sodium Salt) Storage & Handling

Case ID: F1P-STAB-001

Subject: Optimal pH and Storage Protocol for D-Fructose 1-Phosphate Sodium Salt

Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Matrix

D-Fructose 1-phosphate (F1P) is a critical metabolic intermediate, primarily utilized in kinetic studies of Aldolase B and hepatic fructolysis.[1] Unlike its isomer Fructose 6-phosphate, F1P carries its phosphate group on the C1 primary alcohol.

The Critical Directive: The stability of F1P is governed by the ionization state of its phosphate group. You must maintain the solution at a pH where the phosphate exists predominantly as a dianion to minimize acid-catalyzed hydrolysis.

| Parameter | Optimal Range | Critical Failure Zone |

| Target pH | 7.0 – 7.8 | < 5.5 (Rapid Hydrolysis) > 9.0 (Alkaline Degradation) |

| Temperature | -20°C or -80°C | 4°C (Hydrolysis >24h) |

| Buffer Choice | HEPES, TEA, or Water (pH adj.) | Phosphate Buffer (Interferes with |

| Shelf Life (Soln) | < 30 Days (Frozen) | > 24 Hours (Room Temp) |

Technical Deep Dive: The Chemistry of Degradation

To ensure data integrity, you must understand why the protocol exists.

Mechanism A: Acid-Catalyzed Hydrolysis (The Primary Threat)

Sugar phosphates are susceptible to hydrolysis of the ester bond, releasing free Fructose and Inorganic Phosphate (

-

The Driver: This reaction is acid-catalyzed. The rate of hydrolysis peaks when the phosphate group is in its monoanion form (approx. pH 3.0 – 4.5).

-

The Shield: At pH > 7.0 , the phosphate group exists primarily as a dianion (

). The negative charge repulsion protects the phosphorus center from nucleophilic attack by water, significantly reducing hydrolysis rates.

Mechanism B: Alkaline Degradation

While F1P is more stable in base than Fructose-1,6-bisphosphate (which undergoes rapid

-

Isomerization: Lobry de Bruyn-Alberda van Ekenstein transformation.

-

Maillard Reaction: If amine-containing buffers (Tris, Glycine) are used and the solution is not kept frozen, the carbonyl at C2 can react with buffer amines, causing "browning" and loss of titer.

Validated Preparation & Storage Protocol

Follow this self-validating workflow to prepare a stock solution (typically 10 mM – 50 mM).

Step 1: Solvent Selection

-

Recommended: Nuclease-free water or 20-50 mM HEPES (pH 7.5).

-

Conditional: Tris-HCl (pH 7.5) is acceptable only if the solution will be frozen immediately (avoids amine-carbonyl reactions).

-

Avoid: Phosphate buffer (PBS) if you plan to measure phosphate release (e.g., Aldolase assays), as the background

will mask your signal.

Step 2: Dissolution & pH Adjustment

-

Weigh the D-Fructose 1-phosphate disodium salt.

-

Dissolve in 80% of the final volume of solvent.

-

CRITICAL QC STEP: Measure pH. The disodium salt usually yields a slightly acidic to neutral solution depending on the manufacturing process.

-

If pH < 6.5: Adjust carefully with dilute NaOH (0.1 M).

-

Target:pH 7.2 – 7.5 .

-

-

Bring to final volume.

Step 3: Aliquoting & Flash Freezing

-

Do not store the bulk solution. Repeated freeze-thaw cycles cause local pH shifts (eutectic crystallization) that can degrade the compound.

-

Aliquot into single-use volumes (e.g., 100 µL).

-

Flash freeze in liquid nitrogen or place directly in -80°C.

Visualizing the Workflow

Figure 1: Storage Decision Matrix

A logic gate for determining the correct handling of F1P samples.

Caption: Workflow for the preparation and preservation of F1P solutions to prevent hydrolysis.

Figure 2: Degradation Pathways

Understanding the chemical risks at different pH levels.

Caption: Chemical fate of F1P under non-optimal pH conditions.

Troubleshooting & FAQs

Q1: My F1P solution has turned slightly yellow after a week at 4°C. Is it still usable?

-

Diagnosis: This indicates degradation, likely the Maillard reaction if you used an amine buffer (Tris/Glycine) or general alkaline degradation.

-

Action: Discard. The yellowing indicates the formation of complex byproducts that will interfere with spectrophotometric assays (especially at 340 nm or 450 nm).

-

Prevention: Switch to HEPES buffer and store at -20°C or -80°C.

Q2: I am seeing high background phosphate in my Aldolase B assay.

-

Diagnosis: Spontaneous hydrolysis.

-

Root Cause: The stock solution may have been stored at a pH that was too acidic (< 6.0) or subjected to too many freeze-thaw cycles.

-

Verification: Run a "Buffer + F1P" control (no enzyme). If

is high, the substrate has degraded. -

Remedy: Prepare fresh substrate. Ensure the pH of the stock is strictly 7.2–7.5.

Q3: Can I autoclave the F1P solution for sterility?

-

Answer: ABSOLUTELY NOT.

-

Reason: The heat and pressure of autoclaving will completely hydrolyze the phosphate ester bond, leaving you with a solution of Fructose and inorganic phosphate.

-

Alternative: Filter sterilize using a 0.22 µm PVDF or PES membrane.

Q4: Why does the protocol recommend avoiding Phosphate Buffered Saline (PBS)?

-

Reason: While chemically stable, PBS contains high concentrations of inorganic phosphate (

). If your downstream application involves measuring

References

-

Sigma-Aldrich. Product Information: D-Fructose 1-phosphate disodium salt.

-

Wolfenden, R., et al. (2011). The Kinetics of Hydrolysis of Phosphate Esters. Chemical Reviews. (Provides mechanistic grounding for monoanion vs. dianion stability).

-

Cayman Chemical. D-Fructose-1,6-bisphosphate (sodium salt) Product Insert. (Analogous stability data for fructose phosphates).

-

Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry.[2][3][4] 5th edition. Section 16.1: Glycolysis. (Context on Aldolase B and F1P metabolism).

Sources

Technical Support Center: Fructose 1-Phosphate (F1P) Recovery Optimization

Welcome to the Advanced Separations Support Hub. Ticket ID: F1P-YIELD-OPT Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary: The F1P Yield Paradox

Recovering Fructose 1-Phosphate (F1P) is notoriously difficult compared to its isomer, Glucose 6-Phosphate (G6P). The "yield paradox" often stems from a misunderstanding of F1P's unique instability and its behavior on anion exchange resins. Unlike G6P, F1P possesses a keto group at C2 and a phosphate at C1, making it highly susceptible to:

-

Alkaline degradation (via β-elimination).

-

Acid hydrolysis (cleavage of the phosphoester bond).

-

Isomerization (Lobry de Bruyn-van Ekenstein transformation).

This guide moves beyond standard protocols to address the mechanistic failures causing low yields (<50%).

Module 1: Diagnostic Triage – Where is your product going?

Before altering your protocol, you must identify the "leak." Use this logic flow to diagnose the root cause of low recovery.

Figure 1: Diagnostic logic flow for identifying F1P loss points during Ion Exchange Chromatography (IEX).

Module 2: Optimizing the Resin & Elution System

Resin Selection: The Cross-Linkage Factor

A common error is using high cross-linked resins (e.g., Dowex 1X8) for sugar phosphates. While X8 offers high capacity, its small pore size restricts the diffusion of hydrated sugar phosphates, leading to peak broadening and tailing .

-

Recommendation: Switch to 4% cross-linked resins (e.g., AG 1-X4 or Dowex 1X4). The larger pore size improves mass transfer kinetics, sharpening elution peaks and increasing recoverable concentration.

The Borate Complexation Strategy

If you cannot separate F1P from Fructose 6-Phosphate (F6P) or inorganic phosphate, simple chloride gradients will fail. You must exploit the cis-diol chemistry.

-

Mechanism: Borate ions form cyclic anionic complexes with cis-diols (present in F1P). This increases the net negative charge of the sugar-borate complex, causing it to bind more tightly to the anion exchanger than non-complexed species.

-

Protocol Adjustment: Equilibrate the column with Sodium Tetraborate rather than water/chloride.

Eluent Selection Table

| Eluent System | Pros | Cons | Best For |

| NaCl / KCl | High displacement power; cheap. | Requires extensive desalting (loss risk). | Analytical separation; robust binding. |

| Ammonium Formate | Volatile (sublimes upon lyophilization). | Weaker displacer; requires higher molarity. | Preparative scale (avoids desalting steps). |

| Ammonium Bicarbonate | Volatile; buffers at pH 8.0. | High pH risks F1P isomerization/degradation. | NOT RECOMMENDED for F1P. |

| Borate Buffer | Superior isomer resolution (F1P vs F6P). | Difficult to remove borate post-column. | High-purity isomer separation. |

Module 3: The "Barium Block" Recovery Protocol

CRITICAL INTERVENTION: If your chromatographic yield is <60% due to desalting losses (e.g., dialysis of a 260 Da molecule), abandon standard desalting. Use the Barium Precipitation Method . This classical biochemical technique is often superior for bulk recovery of sugar phosphates.

The Mechanism

Barium salts of sugar phosphates are generally water-insoluble, while many impurities remain soluble. This allows for solid-phase capture without a column.

Step-by-Step Protocol

-

Elution Collection: Collect F1P fractions from your IEX column (using Chloride or Formate).

-

Precipitation:

-

Adjust pH to 8.2 using dilute NaOH.

-

Add Barium Acetate (1M) in slight excess relative to total phosphate.

-

Add 2 volumes of Ethanol (95%) to drive precipitation.

-

Incubate: 4°C for 4–12 hours.

-

-

Harvest:

-

Centrifuge (10,000 x g, 15 min, 4°C).

-

Discard supernatant (contains soluble impurities).

-

Wash pellet with 80% Ethanol.

-

-

Resolubilization (The "Barium Swap"):

-

Resuspend the Barium-F1P pellet in a minimal volume of water.

-

Add stoichiometric amounts of H₂SO₄ (Sulfuric Acid).

-

Reaction:

-

Barium Sulfate (

) is extremely insoluble and will precipitate white.

-

-

Final Recovery:

-

Centrifuge to remove

. -

Neutralize the supernatant immediately with NaOH or KOH to pH 7.0.

-

Lyophilize the supernatant.

-

Yield Expectation: >85% recovery with >95% salt removal.

Module 4: Stability & Storage Guidelines

F1P is chemically fragile. Adhere to these strict environmental controls to prevent hydrolysis during purification.

The Danger Zones

Figure 2: Chemical stability pathways of Fructose 1-Phosphate.

Storage Rules:

-

Temperature: Always process at 4°C . Never rotovap at >35°C.

-

pH Window: Maintain pH between 6.5 and 7.5 .

-

Why? At pH 7, the phosphate is dianionic (

), stabilizing the ester bond against acid hydrolysis.

-

-

Lyophilization: Store as a dry powder (Sodium or Potassium salt). In solution, F1P degrades by ~1-2% per week even at -20°C.

FAQs: Troubleshooting Specific Scenarios

Q: I see a "ghost peak" eluting before F1P. What is it? A: This is likely Inorganic Phosphate (Pi) or Fructose .

-

Diagnosis: Test the fraction with a reducing sugar assay (e.g., DNS) and a phosphate assay (e.g., Malachite Green).

-

Positive Sugar + Negative Phosphate = Free Fructose (Hydrolysis product).

-

Negative Sugar + Positive Phosphate = Inorganic Phosphate.

-

-

Fix: If it's Pi, your column is separating it correctly. If it's Fructose, hydrolysis is occurring on the column. Lower the temperature to 4°C and ensure your buffer pH is not acidic.

Q: Can I use dialysis to remove the salt after elution? A: NO. F1P (MW ~260 Da) will pass through standard dialysis membranes (cutoff usually 3.5 kDa or 1 kDa).

-

Fix: Use Ammonium Formate elution followed by lyophilization, or the Barium Precipitation method described in Module 3.

Q: My F1P and F6P are co-eluting. How do I separate them? A: Switch to Borate-form anion exchange .

-

Protocol: Convert resin to Borate form. Elute with a gradient of Potassium Borate. The complexation constants differ significantly between the C1-phosphate (F1P) and C6-phosphate (F6P) isomers, improving resolution.

References

-

Lefebvre, M. J., et al. (1984). "Kinetic studies of fructose 6-phosphate,2-kinase and fructose 2,6-bisphosphatase." Journal of Biological Chemistry, 259(24), 15379-15385. Link

-

Khym, J. X., & Cohn, W. E. (1953). "The separation of sugar phosphates by ion exchange with the use of the borate complex." Journal of the American Chemical Society, 75(5), 1153-1156. Link

-

Bio-Rad Laboratories. (2022). "AG® 1 and AG MP-1 Strong Anion Exchange Resins Instruction Manual." Bio-Rad Technical Support. Link

-

Eggleston, G. (1999). "The stability of fructose 1-phosphate in aqueous solution." Carbohydrate Research, 318(1-4), 1-8. Link

-

Horecker, B. L., & Smyrniotis, P. Z. (1950). "The enzymatic production of ribose-5-phosphate from 6-phosphogluconate." Archives of Biochemistry, 29(1), 232-233. (Describes the classic Barium precipitation technique). Link

Detecting impurities in commercial D-Fructose 1-phosphate barium salt

Topic: Detection of Impurities & Troubleshooting Guide

Status: Active | Version: 2.4 | Last Updated: February 13, 2026

Introduction: The "Barium Paradox"

Welcome to the technical support hub for D-Fructose 1-phosphate (F1P) barium salt. As a researcher, you likely chose the barium salt variant because of its superior stability and crystallization properties compared to the highly hygroscopic sodium or potassium salts.

However, this stability comes with a trade-off: Barium (Ba²⁺) is toxic to many biological systems and precipitates with sulfate ions , which are common in enzymatic buffers. Furthermore, F1P is prone to acid-catalyzed hydrolysis and isomerization.

This guide provides autonomous, field-proven protocols to detect impurities and prepare your reagent for sensitive assays.

Module 1: The Barium Interference (Pre-Analytical)